molecular formula C10H12ClNO3 B13988446 1-(Tert-butoxy)-2-chloro-4-nitrobenzene

1-(Tert-butoxy)-2-chloro-4-nitrobenzene

Cat. No.: B13988446
M. Wt: 229.66 g/mol
InChI Key: CSIAHJGCOXQCNJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a nitro group, and a tert-butoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene typically involves the nitration of 2-Chloro-1-(1,1-dimethylethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical for this compound.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a methoxy group would yield 2-Methoxy-1-(1,1-dimethylethoxy)-4-nitrobenzene.

    Reduction: Reduction of the nitro group yields 2-Chloro-1-(1,1-dimethylethoxy)-4-aminobenzene.

Scientific Research Applications

2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro and tert-butoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(1,1-dimethylethoxy)-4-(1-methylethyl)benzene
  • 2-Chloro-1-(cyclopropylmethoxy)-4-(1,1-dimethylethoxy)benzene
  • Benzene, 1-(2-chloro-1,1-dimethylethoxy)-4-methoxy-

Uniqueness

2-Chloro-1-(1,1-dimethylethoxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a tert-butoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Biological Activity

1-(Tert-butoxy)-2-chloro-4-nitrobenzene is an organic compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that synthesize existing knowledge.

Chemical Structure and Properties

  • Chemical Formula : C10H12ClN2O3
  • Molecular Weight : 232.66 g/mol
  • IUPAC Name : this compound
  • CAS Number : 18995-35-2

The compound features a tert-butoxy group, a chlorine atom, and a nitro group attached to a benzene ring, which contributes to its reactivity and biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various metabolic pathways.
  • Cytotoxicity : Research indicates that the compound may exhibit cytotoxic effects on specific cell lines.
  • Carcinogenic Potential : Some studies suggest that this compound may have carcinogenic properties, particularly in animal models.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, leading to alterations in metabolic processes. The following mechanisms have been identified:

  • Reactive Metabolite Formation : Upon metabolism, the compound can form reactive metabolites that may interact with cellular macromolecules.
  • Oxidative Stress Induction : The compound has been linked to oxidative stress, which can lead to cellular damage and apoptosis.
  • Alteration of Signaling Pathways : It may interfere with signaling pathways involved in cell proliferation and survival.

Study 1: Carcinogenicity in Animal Models

A significant study evaluated the carcinogenic potential of this compound in male and female mice. The findings indicated:

  • An increased incidence of vascular tumors in high-dose groups.
  • Histopathological evaluations revealed significant tissue changes associated with oxidative injury.
Dose (mg/kg/day)Tumor Incidence (Males)Tumor Incidence (Females)
01/601/60
Low (0.1)4/590/60
Mid (0.7)5/600/60
High (5.0)6/600/60

The study concluded that while tumor incidence was not statistically significant across all groups, there was a notable trend correlating dose with tumor development .

Study 2: Cytotoxic Effects on Cell Lines

Another research effort focused on the cytotoxic effects of the compound on human cancer cell lines. Results showed:

  • A concentration-dependent decrease in cell viability at concentrations above 50 µM.
  • Mechanistic studies indicated induction of apoptosis through activation of caspase pathways.
Concentration (µM)Cell Viability (%)
0100
1090
5070
10040

This study highlights the potential use of the compound in therapeutic applications against certain cancers .

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

2-chloro-1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene

InChI

InChI=1S/C10H12ClNO3/c1-10(2,3)15-9-5-4-7(12(13)14)6-8(9)11/h4-6H,1-3H3

InChI Key

CSIAHJGCOXQCNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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